Product packaging for Enkephalinamide, ala(2,5)-(Cat. No.:CAS No. 143791-43-9)

Enkephalinamide, ala(2,5)-

Cat. No.: B124397
CAS No.: 143791-43-9
M. Wt: 556.6 g/mol
InChI Key: MUHVZDABSVKTIA-VZJWBNGJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Opioid Peptide Research

The journey into opioid peptide research began in the mid-1970s with the landmark discovery of enkephalins, the body's naturally occurring pain-suppressing molecules. nih.gov This breakthrough was the culmination of an intense scientific race to find the endogenous ligands for the long-known opiate receptors. nih.govbiologists.com The identification of two primary enkephalins, methionine-enkephalin (Met-enkephalin) and leucine-enkephalin (Leu-enkephalin), opened a new frontier in pharmacology and neuroscience. biologists.com These pentapeptides, however, were found to be rapidly degraded by enzymes in the body, limiting their therapeutic potential. biologists.commdpi.com This inherent instability became a major impetus for the development of synthetic analogs. mdpi.com

Evolution of Enkephalin Analog Development

The initial excitement surrounding the discovery of enkephalins was quickly tempered by their short duration of action. This led researchers to systematically modify the structure of these natural peptides to create more stable and potent versions. mdpi.com A key strategy involved substituting the glycine (B1666218) at the second position with a D-amino acid, such as D-alanine, to protect the peptide from enzymatic degradation. ias.ac.insigmaaldrich.com This modification was found to significantly increase the analgesic potency of the analogs. ias.ac.in Further modifications at the C-terminus, such as amidation, also contributed to enhanced stability and activity. ias.ac.in The overarching goal was to develop compounds with improved bioavailability and receptor selectivity, which could potentially serve as better analgesics with fewer side effects than traditional opioids like morphine. nih.govnih.gov

Structural Variants of Enkephalinamide, Ala(2,5)- and Related Analogs

"Enkephalinamide, ala(2,5)-" represents a class of synthetic enkephalin analogs characterized by specific amino acid substitutions at the second and fifth positions of the peptide chain, with an amide group at the C-terminus. A notable example within this class is [D-AlaL2,L-AlaL5]enkephalinamide , abbreviated as [D-AlaL2,L-AlaL5]EA . In this analog, the second amino acid is D-alanine, and the fifth is L-alanine, with a lanthionine (B1674491) bridge creating a cyclic structure. nih.gov This cyclization provides conformational constraint, which can influence receptor binding and activity. nih.gov

Other related analogs involve the substitution of the second amino acid with D-alanine and variations at the fifth position. For instance, the replacement of the fifth amino acid with D-norvaline or ethionine has been explored to study structure-activity relationships. ias.ac.in The introduction of D-alanine at position 2 in D-Nva5-enkephalinamide and Eth5-enkephalinamide has been shown to significantly increase their biological activity. ias.ac.in

Research Findings on Enkephalinamide Analogs

The development of synthetic enkephalin analogs has been driven by extensive in vitro and in vivo research to characterize their binding affinities and biological activities.

One significant analog, [D-AlaL2,L-AlaL5]EA, has demonstrated superactivity in both the guinea pig ileum (GPI) and mouse vas deferens (MVD) in vitro assays, which are standard models for assessing opioid activity. nih.gov These tests measure the inhibition of electrically stimulated muscle contractions. Furthermore, this analog showed potent analgesic effects in the in vivo rat hot plate test. nih.gov Interestingly, despite its high potency, [D-AlaL2,L-AlaL5]EA exhibited virtually no selectivity between the μ and δ opioid receptors, with a ratio of IC50 (MVD)/IC50 (GPI) of 0.882. nih.gov

The table below summarizes the biological activities of various enkephalin analogs, highlighting the impact of structural modifications.

Compound Modification Biological Activity
[D-AlaL2,L-AlaL5]EAD-Ala at position 2, L-Ala at position 5, lanthionine bridgeSuperactive in GPI and MVD assays; potent in vivo analgesia. nih.gov
[D-Ala2, D-Nva5]-enkephalinamideD-Ala at position 2, D-Nva at position 510 to 20-fold increase in activity compared to D-Nva5-enkephalinamide. ias.ac.in
[D-Ala2, Eth5]-enkephalinamideD-Ala at position 2, Eth at position 527-fold increase in activity compared to Eth5-enkephalinamide. ias.ac.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32N6O6S B124397 Enkephalinamide, ala(2,5)- CAS No. 143791-43-9

Properties

CAS No.

143791-43-9

Molecular Formula

C26H32N6O6S

Molecular Weight

556.6 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N'-[(2R)-2-[[(2S)-2-amino-3-(4-sulfanylphenyl)propanoyl]amino]propanoyl]oxamide

InChI

InChI=1S/C26H32N6O6S/c1-14(21(28)33)29-24(36)20(13-16-6-4-3-5-7-16)31-25(37)26(38)32-22(34)15(2)30-23(35)19(27)12-17-8-10-18(39)11-9-17/h3-11,14-15,19-20,39H,12-13,27H2,1-2H3,(H2,28,33)(H,29,36)(H,30,35)(H,31,37)(H,32,34,38)/t14-,15+,19-,20-/m0/s1

InChI Key

MUHVZDABSVKTIA-VZJWBNGJSA-N

SMILES

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)S)N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)S)N

Canonical SMILES

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)S)N

Other CAS No.

143791-43-9

Synonyms

2,5-Ala-enkephalinamide
enkephalinamide, Ala(2,5)-
enkephalinamide, alanine(2,5)-

Origin of Product

United States

Peptide Design and Synthesis Methodologies for Enkephalinamide Analogs

The synthesis of enkephalinamide analogs, such as Enkephalinamide, ala(2,5)-, involves precise chemical strategies to assemble the desired peptide sequence. Both solid-phase and solution-phase methodologies are employed, each offering distinct advantages in the construction of these modified pentapeptides. These approaches allow for the incorporation of unnatural amino acids and other structural modifications to enhance biological activity and stability.

Opioid Receptor Interactions and Pharmacological Characterization

In Vitro Functional Assays

The guinea pig ileum (GPI) bioassay is a classical pharmacological preparation used to assess the functional activity of opioid agonists, primarily reflecting action at mu-opioid receptors. In this assay, opioid agonists inhibit the electrically stimulated contractions of the ileum smooth muscle.

The functional potency of novel enkephalin analogues has been characterized using this model. For example, a ligand featuring a Dmt-substituted enkephalin-like structure linked to an N-phenyl-N-piperidin-4-yl propionamide (B166681) moiety (referred to as Ligand 16) was found to be a very potent agonist in the GPI assay, with an IC50 value of 8.5 nM. nih.gov This indicates strong agonist activity at the mu-opioid receptor. In contrast, truncating the phenylalanine residue from similar analogues resulted in a complete loss of agonist activity in the GPI assay, demonstrating the critical role of this pharmacophore element for mu-receptor activation. nih.gov

The GPI preparation has also been utilized to study the antisecretory effects of enkephalin analogs. [D-Ala2,D-Leu5]enkephalin (DADLE) was shown to reduce transepithelial potential difference and short-circuit current in isolated mucosal segments of the guinea-pig ileum, an effect mediated predominantly through the delta-opioid receptor. nih.gov The effective dose (ED50) for this action was determined to be 18 nM. nih.gov

CompoundAssay EndpointPotency (IC50/ED50, nM)Source
Ligand 16Inhibition of Contraction8.5 nih.gov
DADLEReduction of Short-Circuit Current18 nih.gov

The mouse vas deferens (MVD) bioassay is another vital smooth muscle preparation for characterizing the functional activity of opioid ligands. Unlike the GPI, the MVD is rich in delta-opioid receptors, making it particularly useful for assessing the potency of delta-selective agonists.

Studies on novel enkephalin analogues have demonstrated their activity in this assay. The same Ligand 16 that showed high potency in the GPI assay was also found to be a very potent agonist in the MVD assay, exhibiting an IC50 of 1.8 nM. nih.gov This dual high potency in both GPI and MVD assays suggests the compound acts as a potent mixed µ/δ opioid agonist. nih.gov As with the GPI assay, removing the phenylalanine residue from related structures led to a loss of agonist activity in the MVD assay. nih.gov

The MVD assay is also sensitive to modifications within the peptide structure. Single amino acid substitutions in the cyclic delta-agonist DPDPE were shown to affect potency in the MVD. umich.edu For instance, replacing tyrosine with N,N-diallyltyrosine resulted in a significant loss of potency. umich.edu Furthermore, the MVD preparation has been used to determine the dissociation constants (KA) and thermodynamic parameters of delta-agonists like DPDPE, providing deeper insights into the ligand-receptor interaction. nih.gov

CompoundAssay EndpointPotency (IC50, nM)Source
Ligand 16Inhibition of Contraction1.8 nih.gov

Opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily. painphysicianjournal.com Ligand binding to these receptors initiates a cascade of intracellular events, beginning with the activation of heterotrimeric G-proteins. Functional assays that measure these initial signaling steps provide a direct readout of receptor activation and are crucial for characterizing the efficacy and potency of compounds like Enkephalinamide, ala(2,5)-.

The [35S]GTPγS binding assay is a widely used functional assay that measures the activation of G-proteins following agonist binding to a GPCR. researchgate.netcreative-bioarray.com In the inactive state, the Gα subunit is bound to GDP. Agonist-induced conformational changes in the receptor promote the exchange of GDP for GTP, activating the G-protein. researchgate.net This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The accumulation of radioactivity is then measured, providing a direct quantification of G-protein activation. creative-bioarray.com

Studies have shown that enkephalin analogs can modulate GTP binding. Treatment of hippocampal slices with (D-Ala, D-Leu) enkephalin (DADLE) was observed to reduce the binding of [35S]GTP-gamma-S to membrane fractions. nih.gov This effect was reversed by the delta-selective antagonist naltrindole, confirming it was a receptor-mediated event. nih.gov The results suggest that DADLE reduces the GDP-GTP exchange in hippocampal membranes, which is an early step in receptor signaling. nih.gov Further research has indicated that DADLE can cause differential activation of specific Gα subunits, such as Gαo1 and Gαi1. researchgate.net This assay format can provide key pharmacological parameters, including agonist potency (EC50) and efficacy (Emax), and can distinguish between agonists, antagonists, and inverse agonists. creative-bioarray.com

Calcium mobilization assays are another common method for assessing GPCR function, particularly for receptors that couple to Gq or Gi G-proteins. creative-bioarray.com Activation of these pathways can lead to an increase in the intracellular concentration of free calcium ([Ca2+]i), which is measured using calcium-sensitive fluorescent dyes. creative-bioarray.com This change in fluorescence provides a real-time, high-throughput readout of receptor activation. creative-bioarray.com

Enkephalin peptides have been shown to induce calcium mobilization. Met-enkephalin (B1676343), for example, evoked a transient increase in [Ca2+]i in Fura-2-loaded intracardiac neurons. nih.gov More directly, a series of synthetic endomorphin-2 (EM-2) analogs were evaluated in a calcium mobilization assay using cells expressing the mu-opioid receptor. frontiersin.org All tested compounds behaved as potent and selective mu receptor agonists in this assay. frontiersin.org The substitution of Tyr¹ with Dmt in these analogs generally led to higher potency. The most potent analogs exhibited EC50 values in the sub-nanomolar range, demonstrating their high efficacy in activating the mu-opioid receptor and initiating downstream signaling events that lead to calcium release. frontiersin.org

CompoundModificationPotency (EC50, nM)Source
EM-2 Analog 1Dmt¹0.31 frontiersin.org
EM-2 Analog 5Dmt¹, (R)-Nip²0.14 frontiersin.org
EM-2 Analog 9Dmt¹, (R)-β³-Ala²0.14 frontiersin.org

G-Protein Coupled Receptor (GPCR) Signaling Assays

Beta-Arrestin Interaction Studies

Enkephalinamide, ala(2,5)-, as a synthetic opioid peptide, exerts its effects by binding to G protein-coupled receptors (GPCRs). The interaction of these receptors with beta-arrestins (β-arrestins) is a critical mechanism for signal termination (desensitization) and for initiating distinct, G protein-independent signaling cascades. Upon activation by an agonist like an enkephalin analog, GPCRs are phosphorylated by GPCR kinases (GRKs). biorxiv.org This phosphorylation increases the receptor's affinity for β-arrestins. mdpi.com

The binding of β-arrestin to the activated, phosphorylated receptor sterically hinders further coupling with G proteins, effectively terminating G protein-mediated signaling. mdpi.com This process is a key component of homologous desensitization. Furthermore, the receptor-arrestin complex can be targeted for internalization into endosomes, a process that can lead to either receptor degradation or recycling back to the cell surface. biorxiv.org

GPCRs can be broadly categorized into two classes based on their interaction with β-arrestins. biorxiv.org Class A receptors form transient complexes with β-arrestin 2, while Class B receptors form stable complexes with both β-arrestin 1 and β-arrestin 2. biorxiv.org These differing interaction dynamics influence the duration of signaling and the fate of the internalized receptor. Beyond desensitization, β-arrestins can also act as signal transducers themselves by serving as scaffolds for various signaling proteins, leading to cellular responses that are separate from those initiated by G proteins. mdpi.com While the general principles of β-arrestin interaction with opioid receptors are well-established, specific studies detailing the binding affinity and recruitment dynamics of β-arrestins directly by Enkephalinamide, ala(2,5)- are not extensively documented in the reviewed literature. However, as an opioid agonist, its interaction with opioid receptors would inherently involve these β-arrestin-mediated regulatory processes.

Neurotransmitter Release Modulation Studies

Cholinergic Neurotransmission Inhibition

Studies on isolated atrial preparations have demonstrated that synthetic enkephalin analogs, including [D-Ala2,D-Leu5]enkephalin, significantly inhibit cholinergic neurotransmission. In rabbit isolated atria, these enkephalin analogs produced a concentration-dependent inhibition of responses to cholinergic nerve stimulation at concentrations ranging from 0.1 to 3 µM. nih.gov This inhibitory effect was not observed when acetylcholine (B1216132) was applied exogenously, indicating a presynaptic mechanism of action. nih.gov

Further investigation using rabbit atria with radioactively labeled acetylcholine stores confirmed that the enkephalin analogs significantly decreased the stimulation-induced release of the neurotransmitter. nih.gov The inhibitory effects on cholinergic signaling were antagonized by the opiate receptor antagonist naloxone, confirming that the mechanism is mediated through opioid receptors. nih.gov Similarly, in rat isolated atria, enkephalin analogs inhibited responses to cholinergic nerve stimulation. nih.gov Research on cultured rabbit lacrimal acini showed that the enkephalin analog D-ala2-met-enkephalinamide (DALA) inhibited protein secretion stimulated by the cholinergic agonist carbachol. nih.gov This inhibition was found to be mediated by Gi2, Gi3, and Go proteins. nih.gov

PreparationCompoundConcentrationObserved EffectReference
Rabbit Isolated Atria[D-Ala2,D-Leu5]enkephalin0.1-3 µMConcentration-dependent inhibition of cholinergic nerve stimulation responses. nih.gov
Rabbit Isolated Atria ([3H]choline labeled)[D-Ala2,D-Leu5]enkephalin0.3 and 1 µMSignificant decrease in stimulation-induced acetylcholine release. nih.gov
Rat Isolated Atria[D-Ala2,D-Leu5]enkephalin0.3-3 µMInhibition of cholinergic nerve stimulation responses. nih.gov
Cultured Rabbit Lacrimal AciniD-ala2-met-enkephalinamide (DALA)Not SpecifiedInhibition of carbachol-stimulated protein secretion. nih.gov
Noradrenergic Neurotransmission Effects

In contrast to its effects on the cholinergic system, Enkephalinamide, ala(2,5)- and related analogs appear to have a negligible direct effect on noradrenergic neurotransmission in peripheral tissues. Studies conducted on isolated atria from rabbits, rats, and guinea pigs consistently showed that responses to both noradrenergic nerve stimulation and the application of exogenous noradrenaline were unaffected by the enkephalin analogues. nih.gov This suggests that, at least in these cardiac preparations, the compound does not modulate the release of noradrenaline from sympathetic nerve terminals or alter the sensitivity of postsynaptic adrenergic receptors. nih.gov However, other research indicates that catecholamines, including noradrenaline, can potentiate the analgesic action of enkephalinamide, suggesting a more complex interaction at the level of the central nervous system or in the context of pain modulation pathways. nih.gov

PreparationCompoundObserved EffectReference
Rabbit Isolated Atria[D-Ala2,D-Leu5]enkephalinNo effect on noradrenergic nerve stimulation or exogenous noradrenaline responses. nih.gov
Rat Isolated Atria[D-Ala2,D-Leu5]enkephalinNo effect on noradrenergic nerve stimulation or exogenous noradrenaline responses. nih.gov
Guinea-Pig Isolated Atria[D-Ala2,D-Leu5]enkephalinNo effect on noradrenergic nerve stimulation or exogenous noradrenaline responses. nih.gov
Serotonergic Neurotransmission Modulation

The interaction between enkephalinamides and the serotonergic system appears to be modulatory in nature, particularly concerning the compound's analgesic effects. Research has shown that the effect of serotonin (B10506) (5-hydroxytryptamine) on the analgesic action of enkephalinamide is dose-dependent. nih.gov This finding suggests that the serotonergic system can modulate the central effects of enkephalins. nih.gov The precise mechanism of this modulation, whether it involves direct effects on serotonin release, reuptake, or receptor sensitivity, is not fully elucidated by the available literature. However, the data clearly indicate an interaction between the opioid and serotonergic pathways in the processing of nociceptive information.

Structure Activity Relationship Sar Studies of Enkephalinamide, Ala 2,5

Influence of D-Amino Acid Substitutions (e.g., D-Ala2)

The substitution of L-amino acids with their D-isomers at position 2 of enkephalinamide, ala(2,5)- has been a pivotal strategy in the development of potent and stable analogs. The introduction of a D-amino acid, most notably D-Alanine (D-Ala), at this position profoundly influences the peptide's interaction with opioid receptors and its susceptibility to enzymatic degradation.

Impact on Receptor Potency and Selectivity

The replacement of Glycine (B1666218) (Gly) at position 2 with D-Ala in enkephalin analogs leads to a significant enhancement in opioid receptor potency. This modification restricts the conformational flexibility of the peptide backbone, favoring a conformation that is more amenable to binding with opioid receptors.

Research has shown that analogs containing D-amino acids at the N-terminus generally exhibit higher potency than their counterparts with L-amino acids. For instance, the substitution of Tyr1 with 2',6'-dimethyltyrosine (Dmt), a D-amino acid analog, in some endomorphin-2 (EM-2) analogs resulted in a notable increase in potency at the mu-opioid receptor. Specifically, this substitution led to a 3-fold higher potency in one analog.

While enhancing potency, D-amino acid substitutions can also modulate receptor selectivity. The subtle changes in the peptide's three-dimensional structure induced by the D-amino acid can alter its affinity for the different opioid receptor subtypes (μ, δ, and κ). For example, the introduction of Dmt at the N-terminus of various opioid peptides has been shown to elevate mu-opioid receptor affinities. This is attributed to the additional interactions of the methyl groups on the aromatic ring of Dmt with the receptor's binding pocket, as well as an increase in the peptide's lipophilicity, which may enhance its ability to cross biological membranes.

Table 1: Effect of D-Amino Acid Substitution on Opioid Receptor Potency

CompoundModificationReceptorPotency Change
EM-2 AnalogTyr1 to DmtMu-Opioid3-fold increase
Various Opioid PeptidesN-terminal Tyr to DmtMu-OpioidIncreased affinity

Role in Enzymatic Stability

One of the primary challenges in the therapeutic application of natural enkephalins is their rapid degradation by peptidases. The Tyr-Gly bond is particularly susceptible to cleavage by aminopeptidases. The substitution of Gly at position 2 with a D-amino acid like D-Ala renders the peptide significantly more resistant to this enzymatic hydrolysis.

Studies have demonstrated that [D-Ala2]-Met-enkephalinamide (DALA) is not susceptible to degradation by brain enzymes. This increased stability is a direct result of the D-amino acid at position 2, which sterically hinders the approach of peptidases that are stereospecific for L-amino acids. For instance, while natural leucine-enkephalin is rapidly hydrolyzed, dehydro-enkephalins with substitutions at position 2 showed strong resistance to enzymatic hydrolysis. This enzymatic stability contributes to a longer duration of action for the synthetic analog.

The enhanced stability of D-Ala2 substituted enkephalinamides has been a key factor in their development as potent and long-lasting analgesic agents.

Modifications at Position 5 (e.g., Leu, Met, D-Leu, Pro)

Effect on Opioid Receptor Preference

The identity of the amino acid at position 5 is a key determinant of whether an enkephalin analog will preferentially bind to the μ- or δ-opioid receptor. Naturally occurring enkephalins, [Met5]-enkephalin and [Leu5]-enkephalin, exhibit a degree of preference for δ-opioid receptors.

Synthetic modifications at this position can further enhance this selectivity or shift it towards the μ-opioid receptor. For instance, the structure-activity relationship (SAR) studies of enkephalins have indicated that the COOH group at the C-terminus plays a significant role in δ-opioid receptor selectivity.

Influence on Overall Biological Activity

Even subtle changes, such as the stereochemistry of the amino acid at position 5, can have a significant impact. For example, the substitution of L-Leu with D-Leu can alter the conformational properties of the peptide, leading to changes in receptor binding and subsequent biological response. The native peptide [Leu5]-enkephalin displays the highest affinity for the δ-opioid receptor among all opioid receptor subtypes.

N-Terminal Modifications (e.g., Amidation, Alkylation)

N-terminal acetylation has been shown to impart significant proteolytic stability to enkephalins against the action of aminopeptidase (B13392206) M. This modification prevents the cleavage of the N-terminal tyrosine, thereby prolonging the peptide's half-life and enhancing its biological activity. In addition to providing stability, N-terminal modifications can also influence receptor affinity and selectivity. For instance, the introduction of a Dmt residue at the N-terminus has been shown to increase the affinity for the μ-opioid receptor.

The amidation of the C-terminus, creating an enkephalinamide, is another common modification that enhances stability by protecting against carboxypeptidase activity. [D-Ala2]-Met-enkephalinamide, for example, benefits from both the D-amino acid substitution at position 2 and the C-terminal amidation, contributing to its potent and long-lasting analgesic effects.

Conformational Restriction and Cyclic Analogs in SAR

The inherent flexibility of linear peptides like enkephalinamides allows them to adopt numerous conformations in solution, only a fraction of which are recognized by opioid receptors. To overcome this entropic barrier and stabilize the bioactive conformation, researchers have employed the strategy of conformational restriction, primarily through cyclization. By introducing covalent bridges within the peptide backbone or between side chains, the conformational freedom is significantly reduced, leading to analogs with enhanced receptor affinity and selectivity.

Cyclization of enkephalin analogs has been a pivotal strategy in dissecting the conformational requirements for binding to µ (mu) and δ (delta) opioid receptors. Studies have shown that the cyclization of linear enkephalin analogs often results in a pronounced preference for the µ-receptor. nih.gov This suggests that a more constrained conformation is favorable for interaction with the µ-receptor. The type and degree of conformational restriction introduced by cyclization can be systematically varied to manipulate opioid receptor selectivity. nih.gov

For instance, a series of cyclic [Leu⁵]enkephalin analogues were synthesized by substituting D-α,ω-diamino acids in the second position and cyclizing the ω-amino group to the C-terminal carboxyl group. These cyclic analogs generally displayed high potency in the guinea pig ileum (GPI) assay, which is rich in µ-receptors, and lower potency in the mouse vas deferens (MVD) assay, which is predominantly populated by δ-receptors. nih.gov This differential activity underscores the principle that distinct conformational topographies are required for optimal interaction with different opioid receptor subtypes.

The table below presents data on a selection of cyclic enkephalin analogs, illustrating the impact of conformational restriction on their opioid receptor activity.

CompoundModificationGPI (IC₅₀, nM)MVD (IC₅₀, nM)Receptor Selectivity (MVD/GPI)
1 cyclic[D-A₂pr², Leu⁵]enkephalin1.5 ± 0.225 ± 316.7
2 cyclic[D-A₂bu², Leu⁵]enkephalin0.8 ± 0.115 ± 218.8
3 cyclic[D-Orn², Leu⁵]enkephalin0.5 ± 0.110 ± 120.0
4 cyclic[D-Lys², Leu⁵]enkephalin0.3 ± 0.059 ± 130.0

Data sourced from Schiller et al. (1985)

These findings highlight that as the ring size and conformational flexibility are altered through the use of different D-amino acids at position 2, the selectivity for the µ-receptor (indicated by a higher MVD/GPI ratio) can be modulated.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For enkephalinamides and their analogs, pharmacophore models have been instrumental in understanding the key interactions with opioid receptors and in guiding the design of new, more potent, and selective ligands.

A generally accepted pharmacophore model for enkephalin-like peptides includes several key features:

A cationic amine group: The N-terminal amino group of the tyrosine residue is crucial for interaction with a conserved aspartate residue in the opioid receptors.

An aromatic ring (Tyr¹): The phenolic ring of the N-terminal tyrosine residue engages in essential π-π stacking or hydrophobic interactions within the receptor binding pocket.

A second aromatic ring (Phe⁴): The phenyl ring of the phenylalanine at position 4 provides another critical hydrophobic interaction point.

Specific spatial relationships: The relative distances and orientations between these pharmacophoric elements are critical for high-affinity binding.

The bioactive conformation of enkephalins is often proposed to involve a β-turn, which brings the two aromatic rings into a specific spatial proximity. researchgate.net Ligand design strategies often focus on creating molecules that can readily adopt this folded conformation.

Pharmacophore models can be developed using either ligand-based or structure-based approaches. Ligand-based models are derived from a set of active molecules, identifying the common chemical features responsible for their activity. Structure-based models, on the other hand, are developed from the three-dimensional structure of the receptor-ligand complex, providing a more detailed understanding of the key interactions.

The key pharmacophoric elements for opioid receptor agonists derived from enkephalin analogs are summarized in the table below:

Pharmacophoric FeatureChemical MoietyRole in Receptor Binding
Cationic CenterN-terminal amine of TyrosineIonic interaction with Asp residue in the receptor
Aromatic Ring 1Phenolic ring of TyrosineHydrophobic and/or π-π stacking interactions
Aromatic Ring 2Phenyl ring of PhenylalanineHydrophobic interactions
Hydrogen Bond AcceptorCarbonyl groups in the peptide backboneHydrogen bonding with receptor residues
Hydrogen Bond DonorN-terminal amine and amide N-H groupsHydrogen bonding with receptor residues

The development of enkephalin analogs with modifications at the C-terminus, such as the incorporation of a 4-anilidopiperidine scaffold, has led to ligands with mixed µ/δ agonist profiles. nih.gov These studies further refine the pharmacophore models by demonstrating that modifications outside the core Tyr-Gly-Gly-Phe sequence can significantly influence receptor affinity and selectivity. nih.gov The ultimate goal of these SAR and modeling studies is to design ligands with optimized properties, such as enhanced potency, improved metabolic stability, and a desirable receptor selectivity profile, leading to safer and more effective analgesic drugs.

Metabolic Stability and Enzymatic Degradation Research

Identification of Enkephalin-Degrading Enzymes

The metabolic pathways of enkephalins involve several classes of enzymes that cleave specific peptide bonds. The stability of Enkephalinamide, ala(2,5)- is a direct result of its resistance to these enzymes.

Aminopeptidases are primary enzymes responsible for the inactivation of endogenous enkephalins. Aminopeptidase (B13392206) N (APN), a zinc-dependent metalloproteinase found on the surface of various cells, initiates the degradation by cleaving the N-terminal Tyr-Gly bond. wikipedia.org The substitution of Glycine (B1666218) with a D-Alanine at position 2 in Enkephalinamide, ala(2,5)- creates a stereochemical barrier that hinders the enzyme's ability to bind and cleave the peptide, thus significantly increasing its resistance to this rapid degradation pathway.

Dipeptidyl Peptidase III (DPP3) is another cytosolic zinc-dependent enzyme involved in peptide metabolism. genscript.com It acts by cleaving dipeptides from the N-terminus of its substrates. In the context of enkephalins, it would target the Gly-Gly bond. The modification at position 2 in Enkephalinamide, ala(2,5)- also confers a degree of resistance to this enzymatic action.

Carboxypeptidases cleave amino acid residues from the C-terminus of a peptide. Carboxypeptidase E, for instance, is involved in the processing of the proenkephalin precursor. wikipedia.org Natural enkephalins are susceptible to degradation by these enzymes. The presence of a C-terminal amide group in Enkephalinamide, ala(2,5)- blocks the action of carboxypeptidases, as their substrate specificity requires a free carboxyl group. nih.gov This amidation is a critical modification for preventing C-terminal degradation.

Table 1: Major Enkephalin-Degrading Enzymes and Resistance Mechanisms of Enkephalinamide, ala(2,5)-

Enzyme Class Example Enzyme Cleavage Site on Natural Enkephalin Protective Modification in Enkephalinamide, ala(2,5)-
Aminopeptidases Aminopeptidase N (APN) Tyr¹ - Gly² D-Ala substitution at position 2
Dipeptidyl Peptidases Dipeptidyl Peptidase III (DPP3) Gly² - Gly³ D-Ala substitution at position 2
Neutral Endopeptidases Neprilysin (NEP) Gly³ - Phe⁴ N/A (Primary resistance from other modifications)
Carboxypeptidases Carboxypeptidase E (CPE) Phe⁴ - Met⁵/Leu⁵ C-terminal amidation

In Vitro Stability Assays

The efficacy of the structural modifications in Enkephalinamide, ala(2,5)- has been validated through various in vitro studies designed to assess its metabolic stability.

Studies using brain homogenates, which contain a mixture of the enzymes responsible for neurotransmitter degradation, are crucial for evaluating the stability of novel compounds. Research on synthetic enkephalin analogues, such as [D-Ala2]-Met-enkephalinamide (a form of Enkephalinamide, ala(2,5)-), has shown that it is not susceptible to degradation by brain enzymes. nih.govscilit.com This marked resistance to breakdown in brain tissue is a key characteristic that distinguishes it from its natural counterparts. wikipedia.org

Further metabolism studies comparing different versions of these analogues, such as [D-Ala2,Leu5]enkephalinamide and [D-Ala2,Pro5]enkephalinamide, in washed homogenates from mouse brain found no significant difference in their degradation rates, suggesting that both are highly stable against the catabolic processes within the brain. nih.gov

Table 2: Summary of In Vitro Stability Findings

Compound Assay System Finding Reference
[D-Ala2]-Met-enkephalinamide Rat Brain Enzymes Not susceptible to degradation nih.gov
[D-Ala2,Leu5]enkephalinamide Mouse Brain Homogenate No significant degradation observed nih.gov
[D-Ala2,Pro5]enkephalinamide Mouse Brain Homogenate No significant degradation observed nih.gov

Plasma Stability Assessments

Plasma is a primary site of peptide metabolism, and enhancing stability in this medium is a critical prerequisite for potential drug candidates. nih.gov Native Leu-enkephalin is degraded rapidly in plasma, with one study in CD-1 mouse plasma showing only 23% of the peptide remaining intact after one hour of incubation. nih.gov Another study determined the half-life of Leu-enkephalin in plasma to be just 25 minutes. nih.gov

In contrast, chemically modified analogues show dramatic improvements in plasma stability. nih.govresearchgate.net For example, an N-pivaloyl analogue of Leu-enkephalin, KK-103, demonstrated an extrapolated half-life of 37 hours in pooled mouse plasma, a roughly 90-fold increase compared to the native peptide. nih.gov After 5 hours of incubation, over 90% of intact KK-103 remained. nih.gov Similarly, other modified enkephalin analogues have shown exceptional stability, with one study reporting that the concentration of an analogue remained above 90% after 42 days in 95% human plasma. nih.gov These assessments confirm that structural modifications are highly effective at preventing degradation by plasma proteases.

Comparative Plasma Stability of Enkephalin and Analogues
CompoundHalf-Life (t½)Percent Remaining (Time)Source
Leu-Enkephalin25 min23% (1 hr) nih.gov
KK-103 (N-pivaloyl analogue)37 hr>90% (5 hr) nih.gov
Modified Analogue 6Not Determined>90% (42 days) nih.gov

Cellular Homogenate Stability (e.g., Caco-2 cells)

To assess metabolic stability in an environment mimicking the intestinal epithelium, researchers often use homogenates of human colon adenocarcinoma cells (Caco-2). researchgate.net These cells contain enzymes capable of degrading peptides. Studies show that native enkephalin is highly unstable in Caco-2 cell homogenates. researchgate.net In one experiment, the concentration of enkephalin dropped significantly within the first 30 minutes of incubation and was almost completely degraded after 2 hours. researchgate.net

In contrast, glycosylated derivatives of enkephalin exhibit markedly improved stability in the same assay. A galactosylated enkephalin analogue showed significantly less degradation over the 2-hour period, demonstrating the protective effect of glycosylation against intracellular enzymes found in Caco-2 cells. researchgate.net Another study on analogues of thyrotropin-releasing hormone (TRH) found that its half-life in a Caco-2 homogenate was approximately 3 minutes, whereas two of its glycosylated analogues had an extended half-life of about 20 minutes. nih.gov This highlights the utility of Caco-2 homogenate assays in evaluating the enzymatic stability of peptide analogues designed for improved intestinal absorption. researchgate.netnih.gov

Strategies for Enhancing Metabolic Stability

To overcome the poor stability of native enkephalins, several chemical modification strategies have been developed. These approaches aim to protect the peptide backbone from cleavage by peptidases without compromising biological activity. nih.govacs.org

D-Amino Acid Substitution

One of the most effective strategies to enhance stability is the substitution of naturally occurring L-amino acids with their D-enantiomers, particularly at the second position of the peptide chain. doi.orgias.ac.in The peptide bond adjacent to a D-amino acid is not recognized by most endogenous proteases, thus preventing enzymatic cleavage. mdpi.com

The substitution of Glycine at position 2 (Gly²) with a D-Alanine (D-Ala²) is a well-established modification that protects the peptide from aminopeptidases. doi.org For instance, the synthetic analogue [D-Ala2]-Met-enkephalinamide was found to be resistant to degradation by brain enzymes. nih.gov This increased stability is a key reason why analogues like [D-Ala², D-Leu⁵]-enkephalin are frequently used in research over the native peptide. researchgate.net Studies have shown that D-amino acid substitutions can greatly improve peptide stability in serum and restore activity that would otherwise be lost to rapid degradation. mdpi.comnih.gov

C-Terminal Amidation

Modifying the C-terminus of the peptide by replacing the terminal carboxylic acid with an amide group is another crucial strategy for enhancing stability. acs.orgnih.gov This amidation neutralizes the negative charge of the C-terminus and makes the peptide less susceptible to degradation by carboxypeptidases. acs.orgpnas.org A large number of naturally occurring peptide hormones feature a C-terminal amide, which is often vital for their biological activity and stability. digitellinc.com Research has demonstrated that C-terminal amidation can improve a peptide's resistance to in-vivo degradation. nih.gov This modification is often used in conjunction with other strategies, such as D-amino acid substitution, to create highly stable analogues like [D-Ala2]-Met-enkephalinamide. nih.gov

N-Terminal Methylation

Modification at the N-terminus can also protect against enzymatic degradation. N-methylation of amino acid residues enhances stability against peptidases and introduces conformational constraints in the peptide backbone. nih.gov This modification also reduces the peptide's ability to form hydrogen bonds with water, which can improve its ability to cross biological membranes. nih.gov While direct research on N-methylation of Enkephalinamide, ala(2,5)- is limited, studies on related peptides show the principle's effectiveness. For example, N-terminal acetylation, a similar modification, has been shown to impart significant proteolytic stability to Met-enkephalin (B1676343) and Leu-enkephalin against aminopeptidase M. nih.gov These findings suggest that modifications blocking the N-terminus are a viable strategy for increasing the metabolic half-life of enkephalin analogues. nih.govnih.gov

Glycosylation Strategies

Glycosylation, the attachment of sugar moieties to the peptide, is a highly effective method for improving metabolic stability. researchgate.netnih.gov This strategy can protect the peptide from proteolytic degradation, leading to a significantly longer half-life in plasma and other biological fluids. researchgate.netnih.gov

Research has shown that glycosylation can dramatically enhance the stability of enkephalins. In one study, N-terminal glycation of Leu-enkephalin increased its half-life in human serum from 14.8 minutes to 14 hours. nih.gov Another investigation demonstrated that a galactosylated enkephalin analogue was substantially more stable in both human plasma and Caco-2 cell homogenates compared to the unmodified peptide. researchgate.net This improved stability is a key factor contributing to the enhanced efficacy observed in glycosylated peptide analogues. nih.gov

Impact of Glycosylation on Leu-Enkephalin Stability
CompoundMatrixHalf-Life (t½)Source
Leu-EnkephalinHuman Serum14.8 min nih.gov
Glycated Leu-EnkephalinHuman Serum14 hr nih.gov
EnkephalinCaco-2 Homogenate<30 min researchgate.net
Galactosylated EnkephalinCaco-2 HomogenateSignificantly >2 hr researchgate.net

Conformational Restriction via Cyclization

The inherent metabolic instability of native enkephalins, which are rapidly broken down by peptidases, has driven research into structural modifications that can protect the peptide backbone from enzymatic degradation. researchgate.net One of the most effective strategies to enhance metabolic stability is through cyclization, which introduces conformational constraints that limit the peptide's flexibility. nih.gov Cyclic peptides are generally more resistant to enzymatic degradation, leading to an increased biological half-life and duration of action. nih.gov

Research into cyclic enkephalin analogs has demonstrated that restricting the peptide's conformation can significantly shield it from the action of "enkephalinases," the enzymes responsible for its rapid breakdown in the brain. nih.gov For instance, the synthesis of conformationally restricted analogs of [Leu⁵]enkephalin was achieved by substituting a D-α,ω-diamino acid in the second position and cyclizing the ω-amino group with the C-terminal carboxyl group of leucine. researchgate.netresearchgate.net This modification results in a cyclic structure that is highly resistant to degradation. nih.gov

Studies on various cyclic analogs reveal that the conformational constraints imposed by cyclization are a direct cause of their enhanced stability and pronounced preference for µ-opioid receptors over δ-receptors. researchgate.net This strategy not only improves resistance to enzymatic cleavage but also locks the peptide into a bioactive conformation, potentially increasing its affinity for its target receptor. nih.gov The creation of bridges, such as disulfide bonds between cysteine residues substituted at positions 2 and 5, has also yielded analogs with high resistance to enzymatic degradation. researchgate.net

Table 1: Comparison of Linear and Cyclic Enkephalin Analogs
Analog TypeModificationKey FindingSource
LinearStandard peptide bondsSusceptible to rapid enzymatic degradation by peptidases. researchgate.net researchgate.net
CyclicSide chain-to-C-terminus cyclization (e.g., D-A₂bu²-Leu⁵)Highly resistant to degradation by brain "enkephalinases". nih.gov nih.gov
CyclicDisulfide bridge (e.g., D-Cys²-L-Cys⁵)Shown to be highly resistant to enzymatic degradation. researchgate.net researchgate.net
General Cyclic PeptidesGeneral cyclizationIncreased stability and biological lifespan due to resistance to enzymatic degradation. nih.gov nih.gov

Correlation between Enhanced Stability and Biological Activity

A direct correlation exists between the enhanced metabolic stability of enkephalin analogs and their biological activity. Modifications that prevent enzymatic degradation, such as D-amino acid substitution and cyclization, often lead to compounds with significantly increased potency and duration of action.

The substitution of Glycine at position 2 with a D-amino acid, such as D-Alanine, is a well-established method to prevent cleavage by aminopeptidases. The resulting analog, [D-Ala²]-Met-enkephalinamide (DALA), was found to be not susceptible to degradation by brain enzymes. nih.govscilit.com This stability allows the peptide to persist at the receptor site, resulting in profound, long-lasting, morphine-like analgesia when administered in low doses into the rat brain. nih.govscilit.com

Similarly, cyclic analogs that exhibit high resistance to enzymatic breakdown also show enhanced biological activity. The cyclic analog H-Tyr-cyclo(-Nγ-D-A₂bu-Gly-Phe-Leu-), which is highly resistant to degradation, was found to be 17.5 times more potent than its linear counterpart, [Leu⁵]enkephalin, in the guinea pig ileum assay. nih.govresearchgate.net This demonstrates that the conformational restriction not only protects the peptide but also presents it in a favorable conformation for receptor binding, thereby increasing its potency. The enhanced stability is a prerequisite for improved in vivo efficacy, as compounds that degrade rapidly are often ineffective. mdpi.com

The principle is that by protecting the enkephalin molecule from rapid breakdown, its concentration in the biophase remains higher for a longer period, allowing for sustained interaction with opioid receptors and a more potent and prolonged physiological response.

Table 2: Correlation of Structural Modification with Stability and Potency
CompoundModificationStability ProfileBiological Activity (Potency)Source
[Leu⁵]enkephalinNative peptideRapidly degraded by plasma and brain homogenates.Baseline nih.govresearchgate.net
[D-Ala²]-Met-enkephalinamide (DALA)D-Ala substitution at position 2Not susceptible to degradation by brain enzymes. nih.govscilit.comPotent, long-lasting analgesia. nih.govscilit.com nih.govscilit.com
H-Tyr-cyclo(-Nγ-D-A₂bu-Gly-Phe-Leu-)Cyclization (D-A₂bu² to Leu⁵)Highly resistant to degradation by brain enkephalinases. nih.gov17.5 times more potent than [Leu⁵]enkephalin in guinea pig ileum assay. nih.govresearchgate.net nih.govresearchgate.net
[D-Cys², L-Cys⁵]enkephalinamideCyclization (disulfide bridge)Highly resistant to enzymatic degradation. researchgate.net37.9 times more potent than [Met⁵]enkephalin in guinea pig ileum assay. researchgate.net researchgate.net

Cellular and Molecular Mechanisms of Action

Opioid Receptor-Mediated Intracellular Signaling Pathways

Enkephalins and their synthetic analogs exert their effects by binding to opioid receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. The primary types of opioid receptors are mu (μ), delta (δ), and kappa (κ). Synthetic analogs often exhibit selectivity for these receptor subtypes; for instance, DADLE is a known agonist of δ-opioid receptors (DOR), while also showing activity at μ-opioid receptors (MOR). Upon binding of an agonist like an enkephalinamide, the receptor undergoes a conformational change that triggers a cascade of intracellular events.

Gi/o Protein Coupling and Downstream Effects

Opioid receptors are canonically coupled to inhibitory heterotrimeric G proteins, specifically the Gi and Go subtypes. Activation of the receptor by an agonist facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit of the G protein. This event causes the dissociation of the G protein into two active signaling units: the Gαi/o subunit and the Gβγ complex. These two components then proceed to interact with and modulate different downstream effector proteins, initiating parallel signaling pathways that collectively produce the cellular response.

Inhibition of Adenylyl Cyclase/cAMP Pathways

The activated Gαi subunit directly interacts with and inhibits the enzyme adenylyl cyclase. This enzyme is responsible for the conversion of Adenosine Triphosphate (ATP) into the second messenger cyclic Adenosine Monophosphate (cAMP). Consequently, opioid receptor activation leads to a rapid decrease in intracellular cAMP levels. This reduction in cAMP curtails the activity of cAMP-dependent protein kinases, most notably Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream target proteins.

Modulation of Ion Channels (K+ and Ca2+ channels)

The Gβγ complex plays a crucial role in modulating ion channel activity, which directly impacts neuronal excitability. The complex binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels. This activation leads to an efflux of potassium (K+) ions, causing hyperpolarization of the cell membrane and making the neuron less likely to fire an action potential.

Simultaneously, the Gβγ subunit can directly bind to and inhibit voltage-gated calcium (Ca2+) channels. This action reduces the influx of calcium into the presynaptic terminal, an event that is critical for the fusion of neurotransmitter-containing vesicles with the cell membrane. The combined effect of membrane hyperpolarization and reduced Ca2+ influx leads to a significant decrease in the release of neurotransmitters from the neuron.

Signaling ComponentEffectorMechanismCellular Outcome
Gαi/o SubunitAdenylyl CyclaseDirect inhibition of enzyme activity.Decreased intracellular cAMP levels; reduced PKA activity.
Gβγ ComplexGIRK ChannelsActivation, leading to K+ efflux.Membrane hyperpolarization; decreased neuronal excitability.
Voltage-Gated Ca2+ ChannelsDirect inhibition of channel opening.Reduced Ca2+ influx; decreased neurotransmitter release.

MAP Kinase Pathway Activation

Beyond the canonical pathways, opioid receptor activation also stimulates the mitogen-activated protein kinase (MAPK) signaling cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Both μ- and δ-opioid receptor agonists, including DAMGO and DADLE, have been shown to induce the phosphorylation and activation of ERK. This signaling is generally mediated by the Gβγ subunit and can involve complex mechanisms such as the transactivation of receptor tyrosine kinases, like the epidermal growth factor (EGF) receptor. Activation of the MAPK/ERK pathway is typically associated with longer-term changes in the cell, including the regulation of gene expression and cellular plasticity, and has been implicated in the neuroprotective effects of δ-opioid agonists.

Wnt/β-Catenin Signaling Pathway Modulation

Recent evidence indicates a complex interaction between the opioid system and the Wnt/β-catenin signaling pathway, which is crucial for neuronal development and plasticity. Activation of the μ-opioid receptor by morphine has been shown to promote an interaction with GPR177 (also known as Wntless), a protein essential for the secretion of Wnt ligands. This interaction leads to the sequestration of GPR177, thereby inhibiting Wnt secretion. Conversely, other studies have shown that Met-enkephalin (B1676343) can induce Wnt/β-catenin signaling in certain cell types, characterized by a decrease in the activity of glycogen (B147801) synthase kinase 3β (GSK-3β) and an accumulation of β-catenin. This suggests that the modulation of this pathway by enkephalinamides may be highly context-dependent, varying with the specific ligand, receptor, and cell type involved.

Neurotransmitter System Interactions

The signaling cascades initiated by enkephalinamide analogs ultimately modulate the release of and response to other key neurotransmitters, particularly within the brain's reward and pain circuits.

Enkephalins are significant modulators of the dopaminergic system. The activation of opioid receptors located on GABAergic interneurons in areas like the ventral tegmental area (VTA) can inhibit GABA release. This reduces the normal inhibitory tone on dopamine (B1211576) neurons, leading to their disinhibition and an increase in dopamine release in projection areas like the nucleus accumbens. Some studies also indicate that enkephalin analogs can directly inhibit dopamine release from nerve terminals. Striatal enkephalin neurons themselves express dopamine D2 receptors, indicating they are direct targets for dopamine.

There is also a critical interplay with the glutamate (B1630785) system, the primary excitatory neurotransmitter system in the brain. Opioid receptor activation can inhibit the release of glutamate from presynaptic terminals. The δ-opioid agonist DADLE has been found to reduce the release of dopamine that is evoked by glutamate, an effect that is dependent on the function of NMDA-type glutamate receptors. Evidence also points to the coexistence of enkephalin and glutamate within the same axon terminals, suggesting a highly integrated mechanism of co-transmission.

Neurotransmitter SystemEffect of Enkephalinamide AnalogUnderlying MechanismReceptors Involved
DopamineModulation of release (often increased).Inhibition of GABAergic interneurons (disinhibition); direct action on dopaminergic terminals.μ-Opioid, δ-Opioid, Dopamine D2.
GlutamateInhibition of release; modulation of glutamate-evoked dopamine release.Presynaptic inhibition; co-localization in terminals.δ-Opioid, NMDA.

Presynaptic Inhibition Mechanisms on Neurotransmitter Release

Enkephalinamide, ala(2,5)- and related enkephalin analogs exert significant control over synaptic transmission, primarily through presynaptic inhibition. This mechanism involves the modulation of neurotransmitter release from the terminals of nerve cells.

Research demonstrates that enkephalins can suppress the release of excitatory neurotransmitters. For instance, Met-enkephalin has been shown to reduce the magnitude of evoked excitatory postsynaptic currents (EPSCs) and the frequency of miniature EPSCs in the spinal cord. nih.gov This suggests a presynaptic inhibitory effect on glutamatergic neurons. nih.gov The primary mechanism for this inhibition is believed to be the suppression of presynaptic calcium (Ca2+) entry, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. nih.gov By reducing Ca2+ influx, enkephalins effectively decrease the amount of neurotransmitter released into the synaptic cleft. mdpi.com

Furthermore, enkephalins have been observed to inhibit the release of substance P, a neuropeptide involved in pain transmission, from sensory neurons. researchgate.net This action is also attributed to the modulation of voltage-sensitive Ca2+ channels, leading to a shortened duration of the action potential at the nerve terminal. mdpi.com These inhibitory effects are mediated by opioid receptors, particularly the mu-opioid receptor, located on the presynaptic terminals. nih.gov

Mechanism Effect Primary Neurotransmitter/Neuropeptide Affected
Suppression of presynaptic Ca2+ entryReduced neurotransmitter releaseGlutamate
Shortened action potential durationReduced neuropeptide releaseSubstance P
Activation of presynaptic opioid receptors (e.g., mu-receptors)Inhibition of synaptic transmissionVarious, including glutamate and substance P

Interactions with Dopaminergic Systems

The enkephalinergic and dopaminergic systems are intricately linked, with enkephalins playing a crucial modulatory role in dopamine-regulated pathways, particularly within the striatum. nih.govpnas.org Enkephalin-containing neurons in the striatum are direct targets for dopamine, as they express dopamine D2 receptors. pnas.orgcolorado.edu

Studies using [D-Ala2,Met5]enkephalinamide (DAMEA) have shown that activation of the enkephalinergic system can influence dopamine-mediated behaviors. For example, DAMEA was found to reverse a decrease in dopamine turnover in the striatum of mice under stress, suggesting that enkephalins can enhance dopaminergic activity. nih.gov This interaction is complex; low activity of D2 receptors is associated with an upregulation of enkephalin expression, while activation of D2 receptors can downregulate it. nih.gov

Furthermore, enkephalin analogs can potentiate the effects of dopamine-releasing agents like amphetamine. youtube.comdrugs.commayoclinic.org This suggests that enkephalins can amplify dopamine-mediated signaling, likely by inhibiting GABAergic neurons that normally suppress dopamine release. frontiersin.org This disinhibition leads to increased dopamine levels in key brain regions associated with reward and motor control. frontiersin.orgwikipedia.org There is also evidence that certain delta-opioid agonists can protect dopaminergic terminals from neurotoxic damage. nih.gov

Cellular Responses Beyond Classic Neurotransmission

The influence of enkephalin analogs extends beyond the synapse to fundamental cellular processes, including immune responses and the regulation of cell growth and tissue organization.

Immunoregulation and Immune Cell Activation

Met-enkephalin, also known as Opioid Growth Factor (OGF), and its analogs are recognized as immunomodulators. nih.govpeptidesociety.orgnih.gov Opioid receptors are present on the membranes of various immune cells, including T-cells, natural killer (NK) cells, and dendritic cells. researchgate.net

Enkephalins can exert a dual role in the immune system. They can enhance the activity of various immune cells, leading to an augmentation of the immune response. researchgate.net Clinical studies have indicated that Met-enkephalin can activate immune cells and inhibit regulatory T-cells (Tregs), which are cells that suppress the immune response. peptidesociety.orgnih.gov In some contexts, this peptide has been shown to stimulate the expansion of CD4+ T cells, CD8+ T cells, and NK cells. nih.gov Conversely, the OGF system has also been shown to suppress the proliferation of T and B lymphocytes, suggesting a role in preventing excessive immune reactions and potential applications in autoimmune diseases. esmed.org This immunomodulatory activity highlights a crucial link between the neuroendocrine and immune systems. peptidesociety.orgnih.gov

Regulation of Cell Proliferation and Tissue Organization

Perhaps one of the most significant functions of the Met-enkephalin system outside of the nervous system is its role as a negative regulator of cell growth. nih.govnih.gov Identified as the Opioid Growth Factor (OGF), this peptide is a tonically active inhibitor that modulates cell proliferation in both normal and cancerous tissues. physiology.orgpsu.edu This function is critical for embryonic development, tissue homeostasis, and wound repair. nih.govwikipedia.orgnih.gov

The inhibitory action of OGF is reversible, dose-dependent, and mediated by a specific receptor. nih.gov Neutralizing endogenous OGF with antibodies or blocking its receptor leads to an acceleration of cell proliferation, confirming that it is a constitutively active system that puts a brake on cell division. nih.govphysiology.org

Role of the OGF/OGFr System

The effects of OGF on cell proliferation are mediated by the Opioid Growth Factor receptor (OGFr). nih.gov Unlike classical opioid receptors involved in analgesia, the OGFr is a distinct entity located on the outer nuclear envelope. nih.govpsu.edugenecards.org

The mechanism of action involves the binding of OGF to the OGFr, followed by the translocation of the peptide-receptor complex into the nucleus. nih.govwikipedia.orgpsu.edu Inside the nucleus, this complex interacts with the cellular machinery that controls the cell cycle. ovid.com This system is a ubiquitous biological regulator found in a wide array of human cancers, where it acts to inhibit the growth of neoplastic cells. nih.govphysiology.org The OGF-OGFr axis is fundamental to maintaining the balance of cell replication and is dysregulated in various diseases, including cancer and diabetes. nih.govnih.gov

Upregulation of Cyclin-Dependent Kinase Inhibitors (p16, p21)

The primary mechanism by which the OGF-OGFr system inhibits cell proliferation is by delaying the cell cycle at the G1/S phase transition. nih.govpsu.edu This is achieved by modulating the expression of key cell cycle regulatory proteins, specifically the cyclin-dependent kinase inhibitors (CKIs) p16 and p21. nih.govnih.gov

Upon activation by OGF, the OGF-OGFr complex upregulates the expression of p16 and/or p21. nih.govnih.govpsu.edu These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of cyclin-dependent kinases (Cdks). nih.gov The inhibition of Cdks prevents the phosphorylation of the retinoblastoma protein (pRb), a critical step for cells to progress from the G1 phase to the S phase (the DNA synthesis phase). wikipedia.org By keeping pRb in its active, hypophosphorylated state, the OGF-OGFr axis effectively halts cell division. wikipedia.orgnih.gov Studies have confirmed that in both normal and some cancer cells, the upregulation of p16 and p21 is required for the growth-inhibitory effects of OGF. nih.govnih.gov

Cell Line Type Effect of OGF Key Mediators
Normal Human Cells (e.g., HUVECs, NHEKs)Inhibition of cell proliferation nih.govUpregulation of both p16 and p21 nih.govpsu.edu
Human Cancer Cells (e.g., Pancreatic, Ovarian)Inhibition of cell proliferation nih.govphysiology.orgUpregulation of p16 and/or p21 nih.govnih.gov

Modulation of Oxidative Stress Markers (e.g., Superoxide (B77818) Dismutase, Malondialdehyde)

Enkephalin analogs have been investigated for their role in modulating oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov Key markers of this process include antioxidant enzymes like superoxide dismutase (SOD), which catalyzes the dismutation of the superoxide radical, and malondialdehyde (MDA), a product of lipid peroxidation and a marker of oxidative damage. nih.govnih.govnih.gov

Research on the opioid peptide Met-enkephalin (MENK) in mice has shown that it can alter the activity of antioxidant enzymes in red blood cells in an age-related manner. nih.gov The most significant effects were noted during the reproductive stage, where MENK administration led to an increase in SOD activity, which was followed by a decrease in glutathione (B108866) peroxidase (GPX) activity. nih.gov This shift could potentially lead to an accumulation of hydrogen peroxide, suggesting an increased sensitivity to oxidative stress under these conditions. nih.gov Further studies on the mouse brain indicated that MENK could decrease resistance to oxidative stress, with effects appearing earlier in males than in females. nih.gov The mechanism appeared to be gender-related, with MENK influencing antioxidant enzyme activities in females and oxidant processes in males. nih.gov

Another synthetic opioid peptide, [D-Ala(2),D-Leu(5)]enkephalin (DADLE), has demonstrated protective effects against cellular damage, partly through the attenuation of oxidative stress-related factors. nih.gov For instance, DADLE was found to block and reverse dopaminergic terminal damage induced by methamphetamine, a process associated with oxidative stress. nih.gov This protective action was linked to the attenuation of mRNA expression for tumor necrosis factor (TNF) p53 and the immediate early gene c-fos. nih.gov

The table below summarizes findings on the modulation of oxidative stress markers by enkephalin analogs from preclinical studies.

Compound StudiedModel SystemOxidative Stress MarkerObserved Effect
Met-enkephalin (MENK)Red blood cells of CBA miceSuperoxide Dismutase (SOD)Increased activity nih.gov
Met-enkephalin (MENK)Red blood cells of CBA miceGlutathione Peroxidase (GPX)Decreased activity nih.gov
Met-enkephalin (MENK)Brain of CBA miceResistance to oxidative stressDecreased nih.gov
[D-Ala(2),D-Leu(5)]enkephalin (DADLE)Mouse model of methamphetamine-induced neurotoxicityMarkers of neuronal damageBlocked and reversed damage nih.gov

Influence on Inflammatory Cytokines (e.g., TNF-α, IL-1β)

The interplay between enkephalins and the immune system includes interactions with inflammatory cytokines, which are signaling molecules that mediate and regulate inflammation. mdpi.com Key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are central to the inflammatory response. mdpi.comnih.gov

Studies have shown that the synthetic enkephalin analog [D-Ala(2),D-Leu(5)]enkephalin (DADLE) can exert protective effects by modulating factors associated with inflammation. In a model of methamphetamine-induced neurotoxicity, DADLE was shown to attenuate the mRNA expression of a tumor necrosis factor, suggesting a potential anti-inflammatory or neuroprotective mechanism. nih.gov

Conversely, inflammatory cytokines can also regulate the biosynthesis of enkephalins. Research on adrenomedullary chromaffin cells demonstrated that TNF-α and Interleukin-1 alpha (IL-1α) can alter the expression of several neuropeptides. nih.gov Specifically, exposure to these cytokines resulted in a 25-35% decrease in met-enkephalin levels. nih.gov This suggests a complex, bidirectional relationship where enkephalins can influence inflammatory mediators, and inflammatory conditions can, in turn, affect the endogenous opioid system. This interaction does not appear to involve calcium-coupled stimulation pathways, indicating a distinct regulatory mechanism. nih.gov

The table below details the observed interactions between enkephalin analogs and inflammatory cytokines.

Compound/MoleculeSystem/ModelCytokineObserved Effect
[D-Ala(2),D-Leu(5)]enkephalin (DADLE)Mouse model of neurotoxicityTumor Necrosis Factor (TNF)Attenuated mRNA expression nih.gov
Met-enkephalinAdrenomedullary chromaffin cellsN/A (Met-enkephalin levels measured)Decreased by 25-35% upon exposure to TNF-α and IL-1α nih.gov

Effects on Myocardial Contractility and Actomyosin (B1167339) ATPase Activity

The synthetic analog (D-Ala2, Met5) enkephalinamide (DALA) has been shown to directly influence the contractile machinery of the heart muscle. nih.govthieme-connect.com Studies on chemically skinned muscle fibers from pig myocardium reveal that DALA enhances the sensitivity of the contractile proteins to calcium ions (Ca2+), a key regulator of muscle contraction. nih.govthieme-connect.com This Ca2+ sensitization is a direct regulatory involvement of enkephalins in myocardial contractility and corresponds with the positive inotropic (strengthening the force of contraction) effects observed in isolated heart muscle cells. nih.gov

The mechanism involves the actomyosin complex, the fundamental force-generating unit in muscle cells, and its associated enzyme, actomyosin ATPase. nih.govnih.gov The hydrolysis of ATP by this enzyme provides the energy for muscle contraction. nih.gov Research has demonstrated that DALA enhances the activity of actin-stimulated Ca, Mg-myosin ATPase in myofibrils. nih.govthieme-connect.com

Specifically, in a concentration range of 10⁻¹¹ to 10⁻⁶ mol/l, DALA significantly decreased the Ca2+ concentration required to achieve 50% of the maximum effect (EC50) for both force development and actomyosin ATPase activity in skinned myocardial fibers. nih.govthieme-connect.com The EC50 for myofibrillar ATPase activity was reduced from 4.0 x 10⁻⁵ mol/l to 1.5 x 10⁻⁵ mol/l. nih.govthieme-connect.com For force development in skinned fibers, the EC50 for Ca2+ decreased from 2.5 x 10⁻⁶ mol/l to 2.0 x 10⁻⁶ mol/l, and for ATPase activity, it decreased from 2.0 x 10⁻⁶ mol/l to 1.3 x 10⁻⁶ mol/l. nih.govthieme-connect.com Importantly, the tension cost, which is the ratio of ATPase activity to tension, remained unchanged, indicating that the efficiency of contraction was not altered. nih.govthieme-connect.com

The following table summarizes the quantitative effects of (D-Ala2, Met5) enkephalinamide on myocardial contractility parameters.

ParameterConditionEC50 Value (mol/l of Ca²⁺)
Myofibrillar ATPase ActivityControl4.0 x 10⁻⁵ nih.govthieme-connect.com
Myofibrillar ATPase ActivityWith DALA (10⁻¹¹ - 10⁻⁶ mol/l)1.5 x 10⁻⁵ nih.govthieme-connect.com
Force Development (Skinned Fibers)Control2.5 x 10⁻⁶ nih.govthieme-connect.com
Force Development (Skinned Fibers)With DALA (10⁻¹¹ - 10⁻⁵ mol/l)2.0 x 10⁻⁶ nih.govthieme-connect.com
Actomyosin ATPase Activity (Skinned Fibers)Control2.0 x 10⁻⁶ nih.govthieme-connect.com
Actomyosin ATPase Activity (Skinned Fibers)With DALA (10⁻¹¹ - 10⁻⁵ mol/l)1.3 x 10⁻⁶ nih.govthieme-connect.com

Advanced Analytical and Computational Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides like Enkephalinamide, ala(2,5)-. Specifically, advanced two-dimensional (2D) NMR techniques are employed to understand the spatial arrangement of atoms.

In a detailed conformational analysis of a closely related lanthionine-bridged analog of Enkephalinamide, ala(2,5)-, researchers utilized 2D NMR experiments such as Total Correlation Spectroscopy (TOCSY, also known as HOHAHA) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). fda.gov.tw These experiments provide critical information:

TOCSY establishes correlations between all protons within a spin system, aiding in the assignment of resonances to specific amino acid residues.

ROESY detects protons that are close in space (typically <5 Å), providing short-range distance constraints known as Nuclear Overhauser Effects (NOEs). fda.gov.tw

These experimentally derived NOEs serve as crucial constraints for building molecular models. fda.gov.tw Additional NMR parameters are also vital for refining the conformational model:

Coupling Constants (J-values): The measurement of coupling constants, particularly between the amide proton (NH) and the alpha-proton (CαH), provides information about the backbone dihedral angle φ. For side chains, coupling constants can define the rotameric state of the χ1 torsion angle. For instance, studies on a related analog showed that the χ1 torsion of the D-Ala residue at position 2 exists predominantly in either the trans or gauche- conformation. fda.gov.tw

Temperature Coefficients: The change in the chemical shift of an amide proton with temperature (dδ/dT) can indicate its involvement in intramolecular hydrogen bonding. A small temperature coefficient suggests that the proton is shielded from the solvent, likely by participating in a hydrogen bond, which is a key feature in stabilizing a peptide's folded structure. In the lanthionine (B1674491) analog, temperature coefficient data pointed to the Ala5 amide proton's participation in an intramolecular hydrogen bond. fda.gov.tw

By integrating these NMR-derived constraints (NOEs, hydrogen bonds) into computational protocols, researchers can generate a representative ensemble of structures, as discussed in section 7.5. fda.gov.tw

Surface Plasmon Resonance (SPR) for Receptor Interaction Kinetics

The principle of an SPR experiment involves immobilizing one interacting partner (the "ligand," typically the receptor) onto a sensor chip surface, while the other partner (the "analyte," in this case, the enkephalinamide) is flowed over the surface in a solution. bio-rad.com The binding event causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram (response units vs. time). bio-rad.com

A typical SPR sensorgram allows for the determination of key kinetic parameters:

Association Rate Constant (k_a or k_on): This is measured during the association phase when the analyte is flowing over the ligand and reflects the rate at which the complex is formed. bio-rad.com

Dissociation Rate Constant (k_d or k_off): Measured during the dissociation phase when the analyte solution is replaced by a buffer, this constant reflects the stability of the complex. bio-rad.com

Equilibrium Dissociation Constant (K_D): This value, calculated as the ratio k_d/k_a, is a measure of the affinity of the analyte for the ligand. A lower K_D value signifies a higher binding affinity. bio-rad.com

This technique is particularly valuable for distinguishing between compounds with similar affinities (K_D) but different kinetic profiles (k_a and k_d), which can have significant pharmacological implications.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessments

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of synthetic peptides, ensuring their purity and monitoring their stability over time. For peptides like Enkephalinamide, ala(2,5)-, Reversed-Phase HPLC (RP-HPLC) is the most common method. creative-proteomics.comnih.gov

Purity Assessment: RP-HPLC separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or other side-products. The methodology typically involves:

Stationary Phase: A non-polar stationary phase, most commonly a C18 (octadecylsilyl) silica-based column. creative-proteomics.com

Mobile Phase: A gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. hplc.eu

Detection: UV detection is standard for peptides, as the peptide bond absorbs strongly at wavelengths around 214-220 nm. creative-proteomics.com If aromatic residues like Tyrosine or Phenylalanine are present, detection at ~280 nm can also be used. creative-proteomics.com

A pure peptide should ideally present as a single, sharp peak in the chromatogram. The percentage purity is calculated by integrating the area of the main peak relative to the total area of all peaks. creative-proteomics.com

Stability Assessment: Stability-indicating HPLC methods are developed to separate the intact peptide from its degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light). fda.gov.twjfda-online.com By subjecting the peptide to forced degradation, the method's ability to resolve the parent peak from any new peaks corresponding to degradants is validated. fda.gov.twjfda-online.com This is crucial for determining the shelf-life and appropriate storage conditions for the compound.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique for determining the affinity of a ligand, such as Enkephalinamide, ala(2,5)-, for its specific receptors. These assays measure the ability of the unlabeled compound (the "competitor") to displace a radioactively labeled ligand from the receptor.

The general procedure involves incubating a source of receptors (e.g., brain membrane homogenates or cells expressing a specific opioid receptor subtype) with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound. Enkephalins and their analogs are primarily assessed for their affinity towards mu (µ) and delta (δ) opioid receptors. frontiersin.org

The selection of the radioligand is critical for targeting specific receptor subtypes:

To determine affinity for δ-opioid receptors , a selective radioligand such as [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin) is often used.

To determine affinity for µ-opioid receptors , a selective radioligand like [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is commonly employed.

The amount of bound radioactivity is measured, and the data are used to generate a competition curve. From this curve, the IC₅₀ value is determined, which is the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand. The IC₅₀ value can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand. The Kᵢ value represents the affinity of the test compound for the receptor.

Functional assays, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) bioassays, are also used to assess opioid activity. The GPI preparation is rich in µ-opioid receptors, while the MVD is rich in δ-opioid receptors. A study on a lanthionine-bridged analog of Enkephalinamide, ala(2,5)- provided IC₅₀ values from these assays, indicating its potency at both receptor types. fda.gov.tw

In Vitro Opioid Activity of a Lanthionine-Bridged Analog of Enkephalinamide, ala(2,5)- fda.gov.tw
AssayPrimary Receptor TypeIC₅₀ (nM)
Mouse Vas Deferens (MVD)δ-opioid0.293 ± 0.051
Guinea Pig Ileum (GPI)µ-opioid0.332 ± 0.062

Molecular Modeling and Computational Docking Studies

Computational methods are integral to interpreting experimental data and providing deeper insights into the conformational preferences and receptor interactions of Enkephalinamide, ala(2,5)-.

Conformational energy calculations are used to identify the low-energy, and therefore most probable, structures of a peptide. These studies often begin with constraints derived from experimental methods like NMR.

For a lanthionine-bridged analog, NOE and hydrogen-bond constraints from NMR were used in a distance-geometry program to generate a large set of initial conformations consistent with the experimental data. fda.gov.tw Following this, energy minimization was performed using force fields like CHARMM (Chemistry at HARvard Macromolecular Mechanics). This process refines the initial structures by adjusting bond lengths, angles, and torsions to find local energy minima. The calculations for the analog resulted in the identification of three distinct families of low-energy backbone ring conformations, designated A1, A2, and B. fda.gov.tw

Furthermore, molecular dynamics (MD) simulations can be performed to explore the conformational space and dynamics of the peptide over time. An MD simulation on the analog at 300 K in vacuo revealed that the three conformational families could interconvert through concerted shifts in specific backbone and side-chain torsion angles (ψ(Phe), φ(AlaL5), and χ(AlaL5)). fda.gov.tw

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is used to hypothesize the binding mode of enkephalinamides within the binding pocket of opioid receptors.

The process involves:

Receptor and Ligand Preparation: A three-dimensional structure of the target receptor (e.g., from X-ray crystallography or homology modeling) and the low-energy conformers of the ligand (from NMR and conformational energy calculations) are prepared.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding free energy. The highest-scoring (lowest energy) poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic or π-π stacking interactions between the peptide and specific amino acid residues of the receptor. nih.gov

For enkephalin analogs, docking studies focus on how the critical pharmacophoric elements—the N-terminal tyrosine residue and the phenylalanine side chain—are positioned within the receptor's binding pocket to engage with key residues. nih.gov These predictions can guide the design of new analogs with improved affinity and selectivity.

Transcriptome Analysis for Gene Expression Profiling

Transcriptome analysis provides a powerful lens through which the molecular impacts of Enkephalinamide, ala(2,5)- and its analogs on cellular function can be investigated. By profiling the complete set of RNA transcripts in a cell, researchers can identify genes and signaling pathways that are modulated by these compounds. A notable study in this area investigated the effects of the closely related delta-opioid receptor agonist, [D-Ala2, D-Leu5]-enkephalin (DADLE), on brain microvascular endothelial cells under conditions of oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemia-reperfusion injury.

This research utilized RNA sequencing (RNA-seq) to comprehensively map the gene expression changes induced by DADLE treatment. The study aimed to elucidate the molecular mechanisms behind the protective effects of the enkephalin analog against cellular stress. Brain microvascular endothelial cells were divided into three groups: a control group, an OGD/R group, and an OGD/R group treated with DADLE. The resulting transcriptomic data revealed a distinct pattern of gene expression in the DADLE-treated cells compared to the untreated OGD/R group, highlighting the compound's significant influence on the cellular response to injury.

Detailed Research Findings

The transcriptome analysis identified a set of differentially expressed genes between the OGD/R group and the DADLE-treated OGD/R group. The study highlighted the upregulation of the gene encoding for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel as a key finding. The increased expression of TRPV4 was shown to be a critical component of the protective pathway activated by the enkephalin analog.

Further analysis of the sequencing data revealed that a total of 43 genes were differentially expressed at the intersection of the comparisons between the control, OGD/R, and DADLE-treated groups. These genes are implicated in various cellular processes, including ion transport, cellular signaling, and stress response pathways. While the full dataset of all differentially expressed genes was not provided in the primary publication, the focus on TRPV4 provided a significant insight into the compound's mechanism of action. The study's findings suggest that the enkephalin analog mitigates injury by modulating the expression of key genes that enhance cellular resilience.

The following tables provide a summary of the key gene expression finding and an illustrative representation of the types of differentially expressed genes reported in the study.

Table 1: Key Gene Upregulation by [D-Ala2, D-Leu5]-enkephalin in OGD/R-Treated Endothelial Cells

Gene SymbolGene NameFunctionExpression Change
TRPV4Transient Receptor Potential Vanilloid 4Ion channel, calcium signalingUpregulated

Table 2: Illustrative Summary of Intersecting Differentially Expressed Genes

CategoryNumber of GenesImplicated Processes
Upregulated GenesNot specifiedCellular protection, Ion homeostasis, Mitophagy
Downregulated GenesNot specifiedApoptotic signaling, Inflammatory response
Total Intersecting Genes 43 Overall response to DADLE treatment under OGD/R

Emerging Research Directions and Future Perspectives on Enkephalinamide, Ala 2,5 Research

The field of opioid research is continually evolving, with a significant focus on developing safer and more effective analgesics. Synthetic enkephalin analogues, such as Enkephalinamide, ala(2,5)-, are at the forefront of this research. These compounds, designed to mimic endogenous opioid peptides, offer a promising foundation for creating novel therapeutics with improved pharmacological profiles. Current research is exploring several innovative avenues to harness the potential of these synthetic peptides.

Q & A

Q. What are the key structural features of [Ala²,⁵]-enkephalinamide that influence its opioid receptor selectivity?

Q. What experimental approaches are recommended for synthesizing [Ala²,⁵]-enkephalinamide with high purity?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Monitor coupling efficiency via Kaiser tests or HPLC. Cleave the peptide-resin with TFA:water:triisopropylsilane (95:2.5:2.5) and purify via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Validate purity (>95%) using LC-MS and confirm identity via MALDI-TOF mass spectrometry. Store lyophilized peptides at -80°C under argon to prevent oxidation .

Q. How can researchers validate the stability of [Ala²,⁵]-enkephalinamide under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating aliquots at varying temperatures (e.g., 4°C, 25°C, 37°C) and humidity levels. Analyze degradation products at intervals (0, 7, 30 days) via HPLC and LC-MS. Quantify intact peptide using a validated calibration curve. For biological stability, incubate the peptide in plasma or cerebrospinal fluid (CSF) at 37°C and measure half-life via radioimmunoassay (RIA) .

Advanced Research Questions

Q. What methodological considerations are critical when designing receptor binding assays for [Ala²,⁵]-enkephalinamide?

  • Methodological Answer : Use fresh membrane preparations from transfected cell lines (e.g., CHO-K1 expressing μ- or δ-opioid receptors). Optimize incubation time and temperature to prevent peptide degradation (e.g., 25°C for 60 minutes). Include protease inhibitors (e.g., bestatin, thiorphan) to preserve peptide integrity. Normalize data to protein concentration (Bradford assay) and validate nonspecific binding with excess unlabeled naloxone. Analyze competition curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Ki values .

Q. How should researchers address discrepancies between in vitro potency and in vivo analgesic efficacy of [Ala²,⁵]-enkephalinamide?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., blood-brain barrier permeability) using in situ brain perfusion models or microdialysis. Compare metabolic stability in liver microsomes versus CSF. For functional assays, use isolated tissue preparations (e.g., guinea pig ileum for μ-receptor activity or mouse vas deferens for δ-receptor effects). Corrogate in vivo data with behavioral tests (e.g., tail-flick assay) and measure ED₅₀ values. If discrepancies persist, explore allosteric modulation or receptor dimerization effects via co-immunoprecipitation .

Q. What advanced analytical techniques are required to characterize [Ala²,⁵]-enkephalinamide's conformational dynamics in solution?

  • Methodological Answer : Perform 2D NMR (e.g., NOESY, TOCSY) to resolve spatial proximity of residues and identify secondary structures. Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to predict dominant conformers. Validate simulations with small-angle X-ray scattering (SAXS) or cryo-electron microscopy (cryo-EM) for low-resolution structural data. For real-time dynamics, employ stopped-flow fluorescence with Trp-substituted analogs to monitor folding kinetics .

Data Analysis and Reporting Guidelines

Q. How should researchers statistically analyze dose-response data for [Ala²,⁵]-enkephalinamide in functional assays?

  • Methodological Answer : Apply a four-parameter logistic model (4PL) to fit dose-response curves: E=Emin+EmaxEmin1+10(logEC50log[A])nHE = E_{\text{min}} + \frac{E_{\text{max}} - E_{\text{min}}}{1 + 10^{(\log \text{EC}_{50} - \log [A]) \cdot n_H}}, where nHn_H is the Hill coefficient. Use bootstrapping (1,000 iterations) to estimate 95% confidence intervals for EC₅₀. Report statistical significance only after ANOVA with post-hoc correction (e.g., Tukey-Kramer). Adhere to the Pharmaceutical Research guidelines: avoid "significant" unless p < 0.05 with pre-specified α .

Q. What strategies are recommended for resolving contradictory findings in [Ala²,⁵]-enkephalinamide studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., species differences, assay conditions). Replicate key experiments with blinded protocols and independent labs. Perform meta-analysis using random-effects models to quantify heterogeneity (I² statistic). If contradictions persist, propose mechanistic hypotheses (e.g., biased agonism) and test them via β-arrestin recruitment assays or G-protein activation (BRET/FRET) .

Ethical and Reproducibility Standards

Q. How can researchers ensure reproducibility when publishing [Ala²,⁵]-enkephalinamide data?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: provide raw data (e.g., HPLC chromatograms, NMR spectra) in supplementary materials. Document instrument parameters (e.g., HPLC gradient, NMR field strength) and software versions (e.g., GraphPad Prism 9.0). Use RRIDs for antibodies and cell lines. For animal studies, report ARRIVE 2.0 compliance, including randomization methods and sample-size justification .

Q. What ethical considerations apply to studies involving [Ala²,⁵]-enkephalinamide in animal models?

  • Methodological Answer :
    Adhere to institutional IACUC protocols for analgesia testing. Use the minimum effective dose to minimize distress. Include sham-operated controls in intracerebroventricular (ICV) infusion studies. For chronic administration, monitor weight loss and behavioral signs of dependence (e.g., conditioned place preference). Report adverse events transparently, even if statistically nonsignificant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.